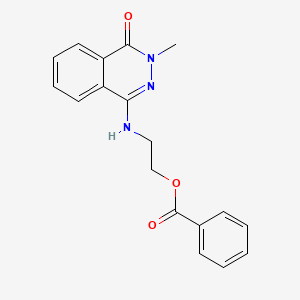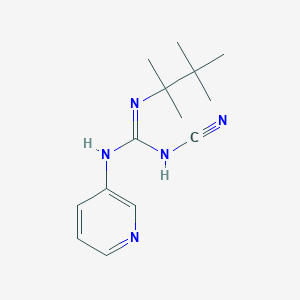
N-Cyano-N'-3-pyridinyl-N''-(1,1,2,2-tetramethylpropyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyano-N’-3-pyridinyl-N’'-(1,1,2,2-tetramethylpropyl)guanidine is an organic compound belonging to the class of pyridines and derivatives This compound is characterized by the presence of a cyano group, a pyridinyl group, and a tetramethylpropyl group attached to a guanidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N’-3-pyridinyl-N’‘-(1,1,2,2-tetramethylpropyl)guanidine can be achieved through several methods. One common approach involves the reaction of a pyridinyl isocyanate with a substituted guanidine. For example, the reaction of 4-pyridinyl isocyanate with N-cyano-N’-(1,1,2,2-tetramethylpropyl)guanidine in the presence of a suitable solvent such as tetrahydrofuran (THF) can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyano-N’-3-pyridinyl-N’'-(1,1,2,2-tetramethylpropyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or pyridinyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Cyano-N’-3-pyridinyl-N’'-(1,1,2,2-tetramethylpropyl)guanidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a potassium channel opener.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Cyano-N’-3-pyridinyl-N’'-(1,1,2,2-tetramethylpropyl)guanidine involves its interaction with specific molecular targets. For instance, it can act as a potassium channel opener by binding to the sulfonylurea receptor and modulating the activity of ATP-sensitive potassium channels . This interaction can lead to various physiological effects, including vasodilation and cardioprotection.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Cyano-N’-3-pyridinyl-N’'-(1,1-dimethylpropyl)guanidine
- N-Cyano-N’-4-pyridinyl-N’'-(1,2,2-trimethylpropyl)guanidine
Uniqueness
N-Cyano-N’-3-pyridinyl-N’'-(1,1,2,2-tetramethylpropyl)guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in its applications.
Eigenschaften
CAS-Nummer |
67026-36-2 |
|---|---|
Molekularformel |
C14H21N5 |
Molekulargewicht |
259.35 g/mol |
IUPAC-Name |
1-cyano-3-pyridin-3-yl-2-(2,3,3-trimethylbutan-2-yl)guanidine |
InChI |
InChI=1S/C14H21N5/c1-13(2,3)14(4,5)19-12(17-10-15)18-11-7-6-8-16-9-11/h6-9H,1-5H3,(H2,17,18,19) |
InChI-Schlüssel |
URAOWGRHICKCQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(C)(C)N=C(NC#N)NC1=CN=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



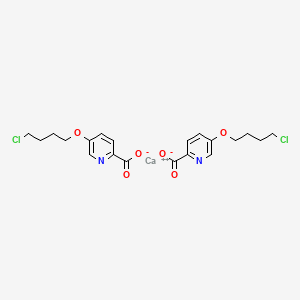
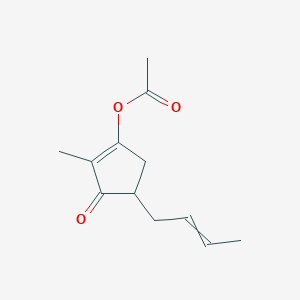
![Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14463748.png)
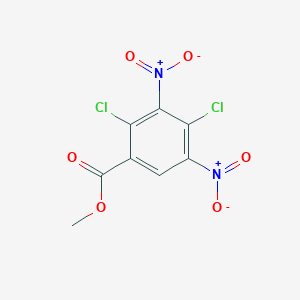

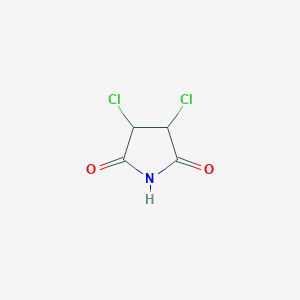

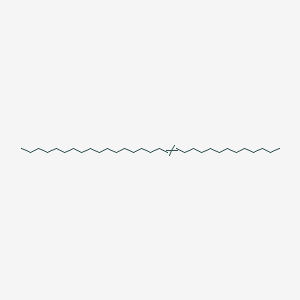

![2',4',6'-Trimethyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14463804.png)


